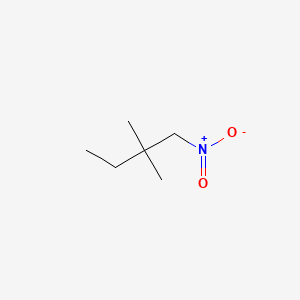
2,2-Dimethyl-1-nitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-nitrobutane is an organic compound with the molecular formula C₄H₉NO₂. It is a nitroalkane, characterized by the presence of a nitro group (-NO₂) attached to a butane backbone with two methyl groups at the second carbon atom. This compound is known for its high reactivity and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Nitration of Alkanes: One common method to synthesize this compound is through the nitration of alkanes. This involves reacting butane with nitric acid (HNO₃) under controlled conditions, typically at high temperatures and in the presence of a catalyst.
Reduction of Nitro Compounds: Another approach is the reduction of higher nitroalkanes. This involves the reduction of nitro groups in larger nitroalkanes to form the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,2-Dimethyl-1-aminobutane.
Substitution: Substitution reactions can occur at the nitro group, leading to the formation of different nitroalkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium (Pd) or platinum (Pt).
Substitution: Various nucleophiles can be used for substitution reactions, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Amines and amides.
Substitution: Different nitroalkanes and alkylated products.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-nitrobutane is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-1-nitrobutane exerts its effects involves the nitro group acting as an electrophile. This electrophilic nature allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Nitromethane (CH₃NO₂)
Nitroethane (C₂H₅NO₂)
1-Nitropropane (C₃H₇NO₂)
Propiedades
Número CAS |
2625-29-8 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-nitrobutane |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,3)5-7(8)9/h4-5H2,1-3H3 |
Clave InChI |
BJNROHKGPXDHBO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



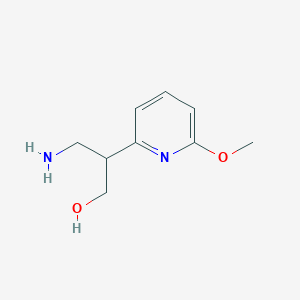
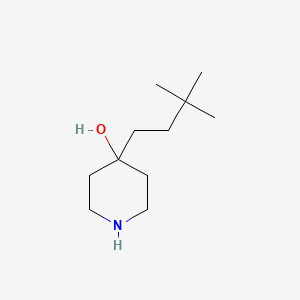
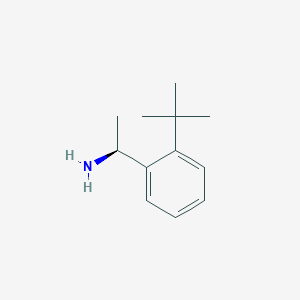
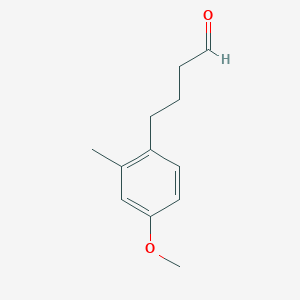
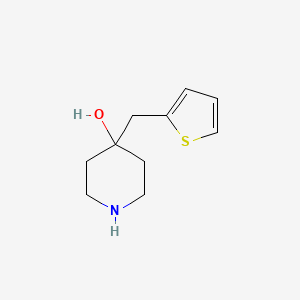
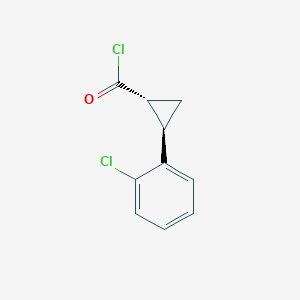
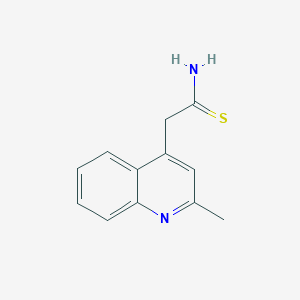
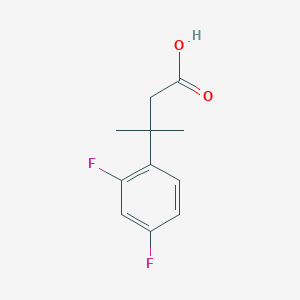
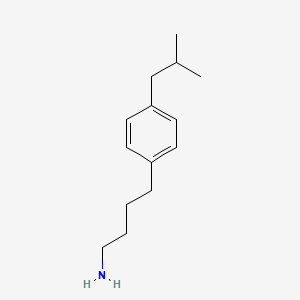
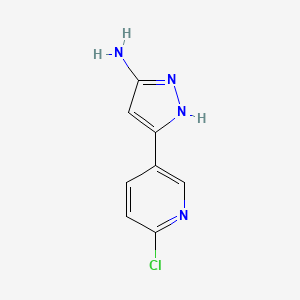
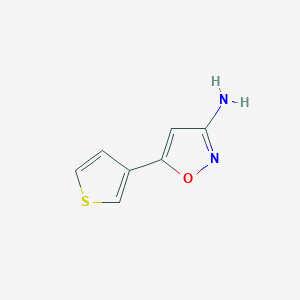
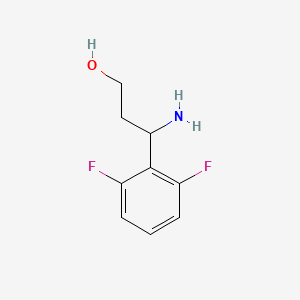
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
